molecular formula C6H6BrN B185296 3-Bromo-2-methylpyridine CAS No. 38749-79-0

3-Bromo-2-methylpyridine

Cat. No.: B185296
CAS No.: 38749-79-0
M. Wt: 172.02 g/mol
InChI Key: AIPWPTPHMIYYOX-UHFFFAOYSA-N
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Description

3-Bromo-2-methylpyridine is an organic compound with the molecular formula C6H6BrN. It is a derivative of pyridine, where a bromine atom is substituted at the third position and a methyl group at the second position. This compound is known for its versatility in organic synthesis and is used as a building block in various chemical reactions .

Safety and Hazards

3-Bromo-2-methylpyridine is a combustible liquid . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be kept away from heat, sparks, and open flames . After handling, skin should be washed thoroughly .

Future Directions

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons is a promising area of research . This methodology has provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

Mechanism of Action

Target of Action

3-Bromo-2-methylpyridine is a versatile building block in organic synthesis and finds wide applications in various industries such as pharmaceutical, agrochemical, and material science . It serves as a key building block in the synthesis of various compounds, such as antiviral drugs, anti-cancer agents, and herbicides . It has been used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . The p38α mitogen-activated protein (MAP) kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .

Mode of Action

The mode of action of this compound is largely dependent on the specific compound it is used to synthesize. For instance, in the case of p38α MAP kinase inhibitors, the compound interacts with the kinase to inhibit its activity . This interaction can modulate cellular processes, such as the release of pro-inflammatory cytokines .

Biochemical Pathways

The biochemical pathways affected by this compound are also dependent on the specific compound it is used to synthesize. In the case of p38α MAP kinase inhibitors, the inhibition of p38α MAP kinase can affect the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific compound it is used to synthesize. For instance, in the case of p38α MAP kinase inhibitors, the inhibition of the kinase can lead to a decrease in the release of pro-inflammatory cytokines, potentially alleviating symptoms of diseases like rheumatoid arthritis or psoriasis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to moist air or water could potentially affect the compound . Furthermore, the compound should be stored in a cool, well-ventilated place away from heat, sparks, and flame for safety and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-methylpyridine can be synthesized through several methods. One common method involves the bromination of 2-methylpyridine using N-bromosuccinimide (NBS) as a brominating agent. The reaction typically takes place in an inert atmosphere and at room temperature to yield this compound with good purity .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting 2-methylpyridine with sulfuric acid and sodium bromide. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Bromo-3-methylpyridine
  • 4-Bromo-2-methylpyridine
  • 2-Bromo-6-methylpyridine
  • 2-Bromo-5-methylpyridine

Comparison: 3-Bromo-2-methylpyridine is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it offers distinct advantages in certain synthetic applications, particularly in the formation of biaryl compounds through coupling reactions .

Properties

IUPAC Name

3-bromo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPWPTPHMIYYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360868
Record name 3-Bromo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38749-79-0
Record name 3-Bromo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Bromo-2-methylpyridine in organic synthesis?

A: this compound serves as a valuable building block in organic synthesis. Its reactivity stems from the presence of both a bromine atom and a methyl group, enabling diverse chemical transformations. For instance, it can undergo lithium-halogen exchange reactions, paving the way for the introduction of various functional groups at the 3-position. [] Furthermore, the bromine atom can be substituted by nucleophiles, offering additional synthetic possibilities. []

Q2: Can you provide an example of a reaction where this compound is used as a starting material?

A: One example is the synthesis of [14C]-N-(6-Chloro-7-methoxy-9H-pyrido [3,4-b]indol-8-yl)-2-methyl-3-pyridinecarboxamide (5B), an IKK inhibitor. The synthesis involves the lithiation of this compound followed by carbonation to yield [carboxyl-14C]-2-methylnicotinic acid. This intermediate plays a crucial role in the multi-step synthesis of the target IKK inhibitor. []

Q3: Has the structure of compounds derived from this compound been investigated?

A: Yes, a study revisited the synthesis of 5-arylamino-2-picolines, compounds derived from this compound. The research confirmed the structures of these derivatives through ring closure reactions leading to the formation of benzotriazole derivatives. This work helped clarify previous ambiguities in the literature regarding the structure of these compounds. []

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